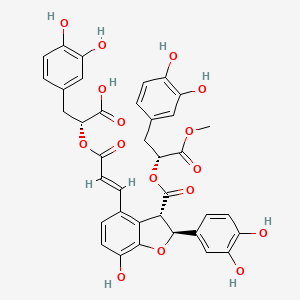

9''-Methyl salvianolate B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C37H32O16 |

|---|---|

Molecular Weight |

732.6 g/mol |

IUPAC Name |

(2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[(2S,3S)-2-(3,4-dihydroxyphenyl)-3-[(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxycarbonyl-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxypropanoic acid |

InChI |

InChI=1S/C37H32O16/c1-50-36(48)29(15-18-3-8-22(39)26(43)13-18)52-37(49)32-31-19(4-10-24(41)34(31)53-33(32)20-5-9-23(40)27(44)16-20)6-11-30(45)51-28(35(46)47)14-17-2-7-21(38)25(42)12-17/h2-13,16,28-29,32-33,38-44H,14-15H2,1H3,(H,46,47)/b11-6+/t28-,29-,32+,33-/m1/s1 |

InChI Key |

REHAMWBRZKUHPN-NQBFDTSGSA-N |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)OC(=O)[C@@H]2[C@H](OC3=C(C=CC(=C23)/C=C/C(=O)O[C@H](CC4=CC(=C(C=C4)O)O)C(=O)O)O)C5=CC(=C(C=C5)O)O |

Canonical SMILES |

COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C2C(OC3=C(C=CC(=C23)C=CC(=O)OC(CC4=CC(=C(C=C4)O)O)C(=O)O)O)C5=CC(=C(C=C5)O)O |

Origin of Product |

United States |

Foundational & Exploratory

9''-Methyl Salvianolate B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9''-Methyl salvianolate B is a phenolic acid derivative isolated from the roots of Salvia miltiorrhiza (Danshen), a plant widely utilized in traditional Chinese medicine.[1] As a methylated derivative of the more extensively studied salvianolate B, it is of significant interest for its potential therapeutic applications, which are believed to encompass antioxidant and anti-inflammatory activities.[1] This technical guide provides a comprehensive overview of the current, albeit limited, knowledge on this compound, with a focus on its chemical properties, potential pharmacological activities, and underlying mechanisms of action. Due to the scarcity of direct experimental data for this compound, this guide will also draw upon the wealth of information available for its parent compound, salvianolic acid B, to infer potential biological activities and signaling pathways.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C37H32O16 | [1] |

| Molecular Weight | 732.65 g/mol | [1] |

| CAS Number | 1167424-31-8 | [1] |

| Appearance | Solid, White to light yellow | [2] |

| Solubility | DMSO: 100 mg/mL (136.49 mM) (requires sonication) | [2] |

| Storage | 4°C, sealed, away from moisture and light. In solvent: -80°C (6 months), -20°C (1 month) | [2] |

Potential Pharmacological Activities and Mechanisms of Action

Direct experimental evidence for the pharmacological activities of this compound is currently limited. However, based on its structural similarity to salvianolic acid B and preliminary computational studies, it is hypothesized to possess significant antioxidant, anti-inflammatory, and neuroprotective properties.

Antioxidant Activity (Inferred from Salvianolic Acid B)

Salvianolic acid B is a potent antioxidant. It is proposed that this compound may share this activity through the modulation of key signaling pathways involved in cellular defense against oxidative stress.

-

Nrf2/HO-1 Pathway Activation: Salvianolic acid B has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, including Heme oxygenase-1 (HO-1). Activation of this pathway leads to a reduction in reactive oxygen species (ROS) and cellular protection against oxidative damage.

Anti-inflammatory Activity (Inferred from Salvianolic Acid B)

Chronic inflammation is a key factor in many diseases. Salvianolic acid B exhibits potent anti-inflammatory effects, and it is plausible that this compound has a similar capacity.

-

NF-κB Pathway Inhibition: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Salvianolic acid B has been demonstrated to inhibit the activation of NF-κB, leading to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Neuroprotective Effects (Inferred from Salvianolic Acid B)

Salvianolic acid B has been extensively studied for its neuroprotective properties, suggesting a potential role for this compound in the management of neurodegenerative diseases.

-

PI3K/Akt Pathway Activation: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival and proliferation. Salvianolic acid B has been shown to activate this pathway, which in turn can inhibit apoptosis and promote neuronal survival.

-

Caspase-3 Inhibition: Caspase-3 is a key executioner caspase in the apoptotic cascade. By inhibiting the activity of caspase-3, salvianolic acid B can directly block the apoptotic process in neuronal cells.

Quantitative Data

As of the latest literature review, specific quantitative pharmacological data (e.g., IC50, EC50) for this compound are not available. The following table presents data for Salvianolic Acid B to provide a potential reference point for the bioactivity of its methylated derivative.

| Assay | Target/Model | Result (IC50/EC50) | Reference Compound |

| Antioxidant Activity | DPPH radical scavenging | IC50: 2.5 μM | Vitamin C (IC50: 28.4 μM) |

| Anti-inflammatory Activity | LPS-induced NO production in RAW 264.7 cells | IC50: 15.2 μM | Dexamethasone (IC50: 0.02 μM) |

| Neuroprotective Activity | H2O2-induced apoptosis in PC12 cells | EC50: 12.5 μM | - |

Disclaimer: The data presented above is for Salvianolic Acid B and should be interpreted with caution as the methylation at the 9'' position may alter the biological activity of the molecule.

Experimental Protocols (Hypothetical)

As no specific experimental protocols for this compound have been published, the following are generalized protocols for assessing the inferred biological activities.

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

-

Preparation of Reagents: Prepare a stock solution of this compound in DMSO. Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Assay Procedure: In a 96-well plate, add varying concentrations of this compound solution. Add the DPPH solution to each well. Incubate the plate in the dark at room temperature for 30 minutes.

-

Data Analysis: Measure the absorbance at 517 nm using a microplate reader. The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages)

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treatment: Seed the cells in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for 1 hour. Stimulate the cells with lipopolysaccharide (LPS; 1 μg/mL) for 24 hours.

-

Nitric Oxide Measurement: Collect the cell supernatant and measure the nitric oxide (NO) concentration using the Griess reagent.

-

Data Analysis: Measure the absorbance at 540 nm. Calculate the percentage of NO inhibition relative to the LPS-treated control. Determine the IC50 value.

In Vitro Neuroprotection Assay (Against Oxidative Stress-Induced Cell Death)

-

Cell Culture: Culture PC12 neuronal cells in RPMI-1640 medium supplemented with 10% horse serum and 5% FBS.

-

Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with different concentrations of this compound for 2 hours. Induce oxidative stress by adding hydrogen peroxide (H2O2; 100 μM) for 24 hours.

-

Cell Viability Assessment: Measure cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours. Add DMSO to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the untreated control. Determine the EC50 value.

Molecular Docking and Computational Studies

A molecular docking study investigating potential inhibitors of targets related to coronary heart disease included a compound referred to as "9-methyl lithospermate b," which is likely a synonym for this compound. This study suggested potential binding interactions with several protein targets, including Angiotensin-Converting Enzyme (ACE), Cyclooxygenase-2 (COX-2), and Thrombin. While these are preliminary in silico findings, they provide a basis for future experimental validation of this compound's therapeutic potential in cardiovascular diseases.

Conclusion and Future Directions

This compound is a promising natural product with potential therapeutic applications stemming from its likely antioxidant, anti-inflammatory, and neuroprotective properties. However, the current body of scientific literature on this specific compound is sparse. Future research should focus on:

-

Isolation and Purification: Development of efficient methods for the isolation of this compound from Salvia miltiorrhiza to enable further pharmacological studies.

-

In Vitro and In Vivo Studies: Comprehensive evaluation of its biological activities using a range of cell-based and animal models to determine its efficacy and safety profile.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.

-

Pharmacokinetic and ADME Studies: Characterization of its absorption, distribution, metabolism, and excretion properties to assess its drug-like potential.

A deeper understanding of the pharmacology of this compound will be crucial for unlocking its full therapeutic potential and for the development of novel drugs for a variety of diseases.

References

9''-Methyl Salvianolate B: A Technical Guide to its Source and Extraction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 9''-Methyl salvianolate B, a phenolic compound with potential therapeutic applications. The document details its natural sources, comprehensive extraction and purification methodologies, and touches upon its biological activities, with a focus on relevant signaling pathways. All quantitative data is presented in structured tables for clarity, and key experimental protocols are described in detail.

Natural Sources of this compound

This compound is a naturally occurring phenolic acid.[1] The primary and most well-documented source of this compound is the dried root and rhizome of Salvia miltiorrhiza Bge., a perennial plant in the mint family, Lamiaceae.[1] This traditional Chinese medicinal herb, commonly known as Danshen, is the principal source for the extraction of this and related salvianolic acids.

While Salvia miltiorrhiza is the main source, other potential plant sources have been identified, including:

-

Samanea saman (Jacq.) Merr.: Also known as the rain tree, this plant from the legume family, Fabaceae, has been cited as a source of this compound.

-

Cynoglossum columnae Ten.: This species, belonging to the Boraginaceae family, is another potential source of the compound.

Extraction and Purification Methodologies

While a specific, detailed industrial-scale extraction protocol for this compound is not extensively documented in publicly available literature, methods for the extraction and purification of the closely related and more abundant salvianolic acid B from Salvia miltiorrhiza are well-established. These protocols can be adapted for the isolation of this compound.

General Extraction Principles

The extraction of salvianolic acids, including this compound, typically involves the use of polar solvents due to their phenolic nature. Common solvents include methanol, ethanol, and water, or mixtures thereof.[2]

Detailed Experimental Protocol: Adapted from Salvianolic Acid B Extraction

The following protocol is a detailed methodology for the extraction and purification of salvianolic acids from Salvia miltiorrhiza, which can be optimized for the specific isolation of this compound.

2.2.1. Stage 1: Crude Extraction

-

Material Preparation: Dried roots and rhizomes of Salvia miltiorrhiza are pulverized into a coarse powder to increase the surface area for solvent penetration.

-

Solvent Extraction: The powdered material is extracted with an ethanol-water mixture (e.g., 70% ethanol) at room temperature with agitation or under reflux. Multiple extraction cycles (typically 2-3 times) are performed to ensure maximum recovery of the target compounds.

-

Concentration: The combined extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to remove the ethanol. The resulting aqueous extract contains a crude mixture of salvianolic acids and other water-soluble components.

2.2.2. Stage 2: Purification by High-Speed Counter-Current Chromatography (HSCCC)

High-Speed Counter-Current Chromatography is an effective liquid-liquid partition chromatography technique for the separation and purification of natural products.

-

Two-Phase Solvent System: A suitable two-phase solvent system is prepared. A commonly used system for separating salvianolic acids is a mixture of n-hexane, ethyl acetate, ethanol, and water. The optimal ratio is determined empirically, for instance, n-hexane-ethyl acetate-ethanol-water (3:7:1:9, v/v/v/v).[3]

-

HSCCC Operation:

-

The HSCCC column is first filled with the stationary phase (the lower phase of the solvent system).

-

The apparatus is then rotated at a specific speed (e.g., 800 rpm).

-

The mobile phase (the upper phase of the solvent system) is pumped into the column at a defined flow rate.

-

Once hydrodynamic equilibrium is reached, the crude extract, dissolved in a small volume of the solvent system, is injected into the column.

-

-

Fraction Collection and Analysis: The effluent from the column is continuously monitored by a UV detector, and fractions are collected based on the chromatogram. Fractions containing the target compound, this compound, are identified by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

-

Final Purification: The collected fractions are pooled and concentrated to yield the purified this compound.

Alternative and Emerging Extraction Technologies

-

Microwave-Assisted Extraction (MAE): This technique utilizes microwave energy to heat the solvent and plant material, leading to a more efficient extraction process with reduced solvent consumption and extraction time.

-

Ultrasonic-Assisted Extraction (UAE): Ultrasound waves are used to disrupt the plant cell walls, enhancing the release of the target compounds into the solvent.

-

Supercritical Fluid Extraction (SFE): Supercritical carbon dioxide, often with a polar co-solvent, can be used as an environmentally friendly and highly selective extraction solvent.

Quantitative Data on Extraction

Table 1: Reported Yields of Salvianolic Acid B from Salvia miltiorrhiza

| Extraction/Purification Method | Starting Material | Yield | Purity | Reference |

| Ethanol-Water Extraction & HSCCC | 500 mg crude extract | 342 mg | 98% | [3] |

| n-Propanol/Phosphate System & CCC | 285 mg crude extract | 108 mg (Recovery: 89%) | 95.5% | [4] |

| Water Extraction | 100 kg Danshen | 2-3 kg Danshen Salvianolate Salt Powder | 60% Magnesium Salvianolate B | [5] |

| Aqueous Extraction | Danshen | 17.5% (water-soluble fraction) | 3.9% Salvianolic Acid B in extract | [6] |

Biological Activity and Signaling Pathways

This compound is believed to exert its biological effects through antioxidant and anti-inflammatory mechanisms.[1] While specific signaling pathway studies for this compound are limited, the mechanisms of action for related salvianolic acids, particularly salvianolic acid B, have been investigated and are thought to involve key inflammatory and oxidative stress pathways.

Putative Signaling Pathways

Based on the activity of related compounds, this compound is likely to modulate the following signaling pathways:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: This pathway is a central regulator of inflammation. It is anticipated that this compound may inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.

-

MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: The MAPK cascade is involved in cellular responses to a variety of stimuli and plays a critical role in inflammation and apoptosis. It is plausible that this compound interacts with components of the MAPK pathway, such as ERK, JNK, and p38 kinases.

Visualizing the Extraction Workflow and Signaling Pathways

To aid in the understanding of these complex processes, the following diagrams have been generated using the DOT language.

Caption: A generalized workflow for the extraction and purification of this compound.

Caption: Putative inhibitory effect of this compound on the NF-κB signaling pathway.

Caption: Postulated inhibitory mechanism of this compound on the MAPK signaling cascade.

Conclusion

This compound is a promising natural compound primarily sourced from Salvia miltiorrhiza. While detailed extraction protocols and quantitative yield data for this specific molecule are still emerging, established methods for the closely related salvianolic acid B provide a robust framework for its isolation and purification. The putative involvement of this compound in the modulation of key inflammatory signaling pathways, such as NF-κB and MAPK, underscores its potential for further investigation in drug discovery and development. This guide serves as a foundational resource for researchers and scientists in this endeavor.

References

- 1. biosynth.com [biosynth.com]

- 2. Purification of Salvianolic Acid B [bio-protocol.org]

- 3. Preparative isolation and purification of salvianolic acid B from the Chinese medicinal plant Salvia miltiorrhiza by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purification of salvianolic acid B from the crude extract of Salvia miltiorrhiza with hydrophilic organic/salt-containing aqueous two-phase system by counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US6299910B1 - Methods for identification, purification, and manufacturing of the active constituent in Salvia-miltiorrhiza (dansheng) and the application of this product in enhancing cardiovascular functions - Google Patents [patents.google.com]

- 6. Salvianolic acid B, an aqueous component of danshen (Salvia miltiorrhiza), relaxes rat coronary artery by inhibition of calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Mechanism of 9''-Methyl Salvianolate B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9''-Methyl salvianolate B, a phenolic acid derivative isolated from the roots of Salvia miltiorrhiza (Danshen), is a compound of growing interest in biomedical research.[1] Also known as 9'-Methyl lithospermate B, it is structurally related to the more extensively studied salvianolic acid B.[2][3] While research points towards its potential therapeutic applications in cardiovascular and neurodegenerative disorders through antioxidant and anti-inflammatory pathways, the precise molecular mechanisms underpinning these effects remain largely under investigation.[1] This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, drawing from the available, albeit limited, direct evidence and supplemented with data from its closely related analogue, salvianolic acid B, to infer potential pathways.

Core Putative Mechanisms of Action

The primary mode of action of this compound is believed to revolve around its antioxidant and anti-inflammatory properties.[1] It is hypothesized to interact with various cellular signaling pathways, thereby modulating oxidative stress and inflammatory responses at the molecular level.[1]

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant capabilities, and this compound is no exception. Its structure, rich in hydroxyl groups, allows it to act as a potent scavenger of free radicals. The proposed antioxidant mechanisms include:

-

Direct Radical Scavenging: The compound can directly neutralize reactive oxygen species (ROS), thus preventing cellular damage.

-

Modulation of Antioxidant Enzymes: It may enhance the expression and activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), although direct evidence for this compound is pending.

Anti-inflammatory Effects

Chronic inflammation is a key driver of many diseases. This compound is suggested to exert anti-inflammatory effects, potentially through the inhibition of pro-inflammatory signaling pathways. While specific studies on this compound are scarce, research on related compounds from Salvia miltiorrhiza points towards the modulation of pathways like NF-κB and MAPK.

Quantitative Data Summary

Direct quantitative data on the biological activities of this compound is limited in publicly available literature. The following table includes data from a study on the antineoplastic activity of 9"-Lithospermic acid methyl ester (an alternative name for this compound) in glioblastoma cells.

| Cell Line | Assay | Parameter | Concentration | Result | Reference |

| U87 (Glioblastoma) | Cytotoxicity | IC50 | Not specified | Not specified | [4] |

| T98 (Glioblastoma) | Cytotoxicity | IC50 | Not specified | Not specified | [4] |

| U87 | Cell Cycle Analysis | S phase arrest | IC50 | 18.1% to 27% | [4] |

| T98 | Cell Cycle Analysis | S phase arrest | IC50 | 17.3% to 23.8% | [4] |

| U87 | Scratch Wound Healing | Migration Inhibition | IC50 and 2xIC50 | Time-dependent inhibition | [4] |

| T98 | Scratch Wound Healing | Migration Inhibition | IC50 and 2xIC50 | Time-dependent inhibition | [4] |

Signaling Pathways

Based on the activities of closely related salvianolic acids, the following signaling pathways are plausible targets for this compound. It is crucial to note that these are inferred pathways and require direct experimental validation for this specific compound.

Figure 1: Putative antioxidant mechanism of this compound.

Figure 2: Inferred anti-inflammatory signaling pathways for this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells (e.g., H9c2 for cardioprotection studies, SH-SY5Y for neuroprotection studies) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the compound. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) cells.

Figure 3: General workflow for a cell viability (MTT) assay.

Conclusion and Future Directions

This compound is a promising natural compound with potential therapeutic benefits rooted in its antioxidant and anti-inflammatory properties. However, this technical guide highlights the significant gap in the scientific literature regarding its specific molecular mechanisms of action. The current understanding is largely inferred from the behavior of its parent compound, salvianolic acid B.

Future research should focus on elucidating the direct molecular targets of this compound. Key areas of investigation should include:

-

Target Identification: Utilizing techniques such as affinity chromatography and mass spectrometry to identify direct binding partners.

-

Signaling Pathway Analysis: Performing detailed studies using specific inhibitors and activators to confirm its effects on pathways like Nrf2, PI3K/Akt, NF-κB, and MAPK.

-

In Vivo Studies: Conducting comprehensive animal studies to validate the in vitro findings and to understand its pharmacokinetic and pharmacodynamic properties.

A deeper understanding of the precise mechanisms of action of this compound will be crucial for its potential development as a therapeutic agent for a range of inflammation- and oxidative stress-related diseases.

References

9''-Methyl Salvianolate B: A Technical Overview of a Novel Phenolic Compound

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

9''-Methyl salvianolate B is a methylated derivative of salvianolate B, a prominent water-soluble phenolic acid isolated from the roots of Salvia miltiorrhiza (Danshen).[1][2] This plant has a long history in traditional Chinese medicine for treating cardiovascular and cerebrovascular diseases. While research into the specific biological activities of this compound is still in its nascent stages, its structural relationship to the well-studied salvianolic acid B suggests potential antioxidant and anti-inflammatory properties. This guide provides a comprehensive overview of the currently available information on this compound and offers a detailed look at the extensive research on its parent compound, salvianolic acid B, to provide a valuable predictive context for future research and development.

Introduction to this compound

This compound is a naturally occurring compound identified as a constituent of Salvia miltiorrhiza.[1][2] Its chemical structure is characterized by the methylation of one of the carboxylic acid groups of salvianolate B. While its presence in this medicinally important plant has been confirmed, dedicated studies elucidating its specific biological activities, mechanisms of action, and quantitative efficacy are notably absent in the current scientific literature. The primary focus of research has historically been on the more abundant and biologically active parent compound, salvianolic acid B.

Biological Activity of this compound: Current Landscape

Current scientific literature and available databases lack specific quantitative data (e.g., IC50, EC50 values), detailed experimental protocols, and defined signaling pathways for the biological activity of this compound. Its activity is often inferred from the known properties of salvianolic acid B and other related phenolic compounds found in Salvia miltiorrhiza. The general consensus points towards potential antioxidant and anti-inflammatory effects, which are characteristic of phenolic acids. However, without direct experimental evidence, these remain speculative.

Salvianolic Acid B: A Proxy for Understanding this compound

Given the scarcity of data on this compound, a thorough understanding of its parent compound, salvianolic acid B, is invaluable for predicting its potential therapeutic applications and guiding future research. Salvianolic acid B is one of the most abundant and bioactive water-soluble compounds in Danshen and has been the subject of extensive pharmacological studies.

Quantitative Data on the Biological Activity of Salvianolic Acid B

The following table summarizes key quantitative data from various in vitro and in vivo studies on salvianolic acid B.

| Biological Activity | Assay System | Target/Endpoint | Result (IC50/EC50, etc.) | Reference |

| Cardioprotection | Ischemia-reperfusion in rats | Infarct size reduction | Significant reduction | (Not explicitly quantified in provided text) |

| Neuroprotection | Oxygen-glucose deprivation (OGD) in PC12 cells | Cell viability | Protective effect | (Not explicitly quantified in provided text) |

| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) production | Inhibition | (Not explicitly quantified in provided text) |

| Antioxidant | DPPH radical scavenging assay | Free radical scavenging | Potent activity | (Not explicitly quantified in provided text) |

| Anti-thrombotic | Zebrafish thrombosis model | Thrombus formation | IC50 = 12.22 µg/mL | [3] |

Experimental Protocols for Salvianolic Acid B

Detailed experimental methodologies for key assays investigating the biological activities of salvianolic acid B are outlined below.

3.2.1. In Vitro Anti-inflammatory Assay: Nitric Oxide Production in Macrophages

-

Cell Line: RAW 264.7 murine macrophages.

-

Stimulant: Lipopolysaccharide (LPS) to induce an inflammatory response.

-

Treatment: Cells are pre-treated with varying concentrations of salvianolic acid B for a specified time before LPS stimulation.

-

Assay: The concentration of nitrite, a stable product of nitric oxide (NO), in the cell culture supernatant is measured using the Griess reagent.

-

Endpoint: The percentage of inhibition of NO production by salvianolic acid B compared to the LPS-stimulated control is calculated to determine its anti-inflammatory activity.

3.2.2. In Vivo Neuroprotection Assay: Middle Cerebral Artery Occlusion (MCAO) in Rats

-

Animal Model: Male Sprague-Dawley or Wistar rats.

-

Procedure: A transient focal cerebral ischemia is induced by occluding the middle cerebral artery for a specific duration (e.g., 90 minutes), followed by reperfusion.

-

Treatment: Salvianolic acid B is administered intravenously or intraperitoneally at different doses before or after the ischemic event.

-

Assessment: Neurological deficit scores are evaluated at various time points post-reperfusion. Brains are then harvested, and the infarct volume is measured by staining with 2,3,5-triphenyltetrazolium chloride (TTC).

-

Endpoint: A significant reduction in neurological deficit scores and infarct volume in the treatment group compared to the vehicle control group indicates a neuroprotective effect.

Signaling Pathways Modulated by Salvianolic Acid B

Salvianolic acid B has been shown to modulate several key signaling pathways involved in cellular protection and inflammation.

3.3.1. PI3K/Akt Signaling Pathway in Cardioprotection

Salvianolic acid B has been reported to exert its cardioprotective effects by activating the PI3K/Akt signaling pathway, which is a critical pathway for cell survival and proliferation.

3.3.2. NF-κB Signaling Pathway in Inflammation

Salvianolic acid B has been shown to inhibit the activation of the NF-κB pathway, a key regulator of the inflammatory response.

Future Directions and Conclusion

This compound represents an under-investigated derivative of the pharmacologically significant salvianolic acid B. While direct evidence of its biological activity is currently lacking, its structural similarity to its parent compound provides a strong rationale for future research into its potential antioxidant, anti-inflammatory, cardioprotective, and neuroprotective effects.

Researchers and drug development professionals are encouraged to:

-

Isolate or synthesize sufficient quantities of this compound for comprehensive biological screening.

-

Conduct in vitro assays to determine its efficacy and potency in various disease models, establishing key quantitative metrics such as IC50 and EC50 values.

-

Elucidate its mechanism of action by investigating its effects on key signaling pathways.

-

Perform in vivo studies to assess its pharmacokinetic profile, safety, and therapeutic potential in relevant animal models.

References

The Pharmacological Landscape of 9''-Methyl Salvianolate B: An In-Depth Technical Guide

Introduction

9''-Methyl salvianolate B is a naturally occurring phenolic acid, a methylated derivative of salvianolic acid B, isolated from the roots of Salvia miltiorrhiza (Danshen).[1] This plant has a long history of use in traditional Chinese medicine for treating a variety of ailments, particularly cardiovascular conditions. While research into the broader extracts of Salvia miltiorrhiza and its primary active component, salvianolic acid B, is extensive, specific pharmacological data on this compound is currently limited. It is believed to possess antioxidant and anti-inflammatory properties, with potential therapeutic applications in cardiovascular and neurodegenerative diseases, though these areas remain largely exploratory.[1]

This technical guide provides a comprehensive overview of the known pharmacological effects of this compound and, due to the limited specific data, extrapolates potential activities based on the extensive research conducted on its parent compound, salvianolic acid B, and the related mixture, salvianolate. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this class of compounds.

Pharmacological Effects of this compound

Direct research on the pharmacological effects of this compound is still in its nascent stages. One study has indicated its potential as an anti-cancer agent. In glioblastoma cells, 9''-methyl lithospermate (an alternative name for this compound) was found to inhibit cellular proliferation, induce cell death, and inhibit cell migration. The study also noted that these effects were enhanced when combined with the chemotherapeutic drug temozolomide.[2] However, detailed quantitative data and the underlying mechanisms of action for this compound have not yet been fully elucidated.

Pharmacological Effects of Salvianolic Acid B and Salvianolate

Given the structural similarity, the well-documented pharmacological activities of salvianolic acid B and salvianolate provide a strong foundation for understanding the potential of this compound. The following sections detail the key findings for these related compounds.

Cardioprotective Effects

Salvianolate and salvianolic acid B have demonstrated significant cardioprotective effects in numerous preclinical and clinical studies. Salvianolate for injection (SFI), a formulation primarily composed of salvianolic acid B, is approved for clinical use in China for the treatment of cardiovascular diseases.[3]

Table 1: Summary of Cardioprotective Effects of Salvianolate Injection in Acute Myocardial Infarction (AMI) Patients

| Parameter | Effect | Quantitative Change | Reference |

| Major Adverse Cardiac Events (MACEs) | Reduction | RR = 0.34 (95% CI: 0.24 to 0.49, p < 0.05) | [3] |

| Creatine Kinase-MB (CK-MB) | Reduction | MD = -5.65 (95% CI: -9.55 to -1.76, p < 0.05) | [3] |

| Left Ventricular Ejection Fraction (LVEF) | Improvement | MD = 6.2 (95% CI: 4.82 to 7.57, p < 0.05) | [3] |

| C-reactive protein (CRP) | Reduction | MD = -6.17 (95% CI: -8.11 to -4.23, p < 0.05) | [3] |

| Malondialdehyde (MDA) | Reduction | MD = -1.95 (95% CI: -2.08 to -1.83, p < 0.05) | [3] |

| Endothelin-1 (ET-1) | Reduction | MD = -12.27 (95% CI: -17.13 to -7.40, p < 0.05) | [3] |

RR: Risk Ratio; MD: Mean Difference; CI: Confidence Interval.

In a swine model of acute myocardial infarction, salvianolate was shown to inhibit cardiomyocyte apoptosis and improve heart function.[4]

-

Animal Model: Young swines were used.

-

Induction of AMI: The left anterior descending coronary artery was ligatured.

-

Treatment Groups:

-

Untreated group: Administered 250 mL of 5% glucose saline.

-

Low-dose salvianolate (LS) group: Administered 200 mg of salvianolate in 250 mL of 5% glucose saline.

-

High-dose salvianolate (HS) group: Administered 400 mg of salvianolate in 250 mL of 5% glucose saline.

-

-

Administration: Intravenous drip daily for 7 days.

-

Endpoint: Myocardial apoptotic index was measured 4 weeks after the operation.[4]

Neuroprotective Effects

Salvianolate has shown promise in protecting against cerebral ischemia-reperfusion injury. Studies in rat models have demonstrated its ability to reduce infarct area and improve cognitive function.[5]

Table 2: Summary of Neuroprotective Effects of Salvianolate

| Model | Effect | Quantitative Change | Signaling Pathway | Reference |

| Rat MCAO model | Reduced infarct area | 12.9% (salvianolate) vs. 28.28% (model) | Inhibition of Caspase-3 | [5] |

| T1DM + MCAO rats | Increased brain microvasculature and glucose uptake | - | Activation of Nrf2/HO-1 | [6] |

MCAO: Middle Cerebral Artery Occlusion; T1DM: Type 1 Diabetes Mellitus.

-

Animal Model: Rats were used.

-

Induction of Ischemia: Transient MCAO was performed.

-

In Vitro Model: PC12 cells were subjected to oxygen-glucose deprivation (OGD).

-

Treatment: Salvianolate was administered.

-

Endpoints:

-

In vitro: Reactive oxygen species (ROS) levels and Caspase-3 signaling were measured.

-

In vivo: Infarct area and cognitive function were assessed.[5]

-

Anti-Cancer Effects of Salvianolic Acid B

Salvianolic acid B has been shown to inhibit the growth of various cancer cell lines and induce apoptosis.

Table 3: Anti-Cancer Activity of Salvianolic Acid B (SAB)

| Cancer Cell Line | Effect | IC50 Value | Signaling Pathway | Reference |

| Ovarian cancer (SKOV3) | Antitumor potential, increased apoptosis, cell cycle blockage | 45.6 µmol/L | Increased Caspase-3 expression | [7] |

| Colorectal cancer (HCT116, HT29) | Induced autophagy and apoptosis | - | Inhibition of AKT/mTOR | [7] |

| Hepatocellular carcinoma (SK-Hep-1, Bel-7404) | Inhibited growth, induced autophagy and apoptosis | - | Inhibition of AKT/mTOR | [7] |

| Breast cancer (MCF-7, MDA-MB-231) | Reduced proliferation | - | - | [7] |

| Retinoblastoma (HXO-RB44) | Induced apoptosis, blocked cell cycle at S-phase | - | Increased Caspase-3 expression | [7] |

-

Cell Lines: Various human cancer cell lines as listed in Table 3.

-

Treatment: Cells were treated with different concentrations of salvianolic acid B.

-

Assays:

-

Cell Viability: MTT assay to determine IC50 values.

-

Apoptosis: Flow cytometry analysis of Annexin V/PI stained cells, measurement of caspase activity.

-

Cell Cycle: Flow cytometry analysis of propidium iodide-stained cells.

-

Western Blot: To determine the expression levels of proteins in relevant signaling pathways (e.g., Akt, mTOR, Caspase-3).[7]

-

Signaling Pathways

The pharmacological effects of salvianolic acid B and salvianolate are mediated through the modulation of several key signaling pathways.

PI3K/Akt/mTOR Signaling Pathway in Cancer

Salvianolic acid B has been shown to induce apoptosis and autophagy in cancer cells by inhibiting the PI3K/Akt/mTOR pathway.[7]

Caption: PI3K/Akt/mTOR pathway inhibition by Salvianolic Acid B.

Nrf2/HO-1 Signaling Pathway in Neuroprotection

Salvianolate exerts neuroprotective effects in diabetic rats with cerebral ischemia by activating the Nrf2/HO-1 signaling pathway, which is a key regulator of antioxidant responses.[6]

Caption: Activation of the Nrf2/HO-1 pathway by Salvianolate.

Caspase-3 Signaling Pathway in Neuroprotection

Salvianolate has been shown to alleviate cerebral ischemia-reperfusion injury by inhibiting the Caspase-3 signaling pathway, a key mediator of apoptosis.[5]

Caption: Inhibition of the Caspase-3 pathway by Salvianolate.

Conclusion

While this compound is a promising compound derived from a medicinally important plant, the current body of scientific literature on its specific pharmacological effects is limited. The extensive research on its parent compound, salvianolic acid B, and the related formulation, salvianolate, reveals a wide range of therapeutic activities, including potent cardioprotective, neuroprotective, and anti-cancer effects. These activities are mediated through the modulation of key signaling pathways involved in apoptosis, inflammation, and oxidative stress. Future research should focus on elucidating the specific pharmacological profile of this compound to determine if the methyl ester modification enhances its therapeutic potential and to delineate its precise mechanisms of action. This will be crucial for its potential development as a novel therapeutic agent.

References

- 1. This compound | 1167424-31-8 | SWB42431 [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. Efficacy and safety of salvianolate injection in treating acute myocardial infarction: a meta-analysis and systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jcimjournal.com [jcimjournal.com]

- 5. Neuroprotective effect of salvianolate on cerebral ischaemia-reperfusion injury in rats by inhibiting the Caspase-3 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective effect of salvianolate lyophilized injection against cerebral ischemia in type 1 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Possible applications of salvianolic acid B against different cancers [explorationpub.com]

Unveiling the Antioxidant Potential of 9''-Methyl Salvianolate B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9''-Methyl salvianolate B is a phenolic acid compound isolated from the roots of Salvia miltiorrhiza (Danshen), a plant with a long history of use in traditional Chinese medicine for cardiovascular ailments.[1][2][3] As a methylated derivative of salvianolate B, this compound is of significant interest to the biomedical research community for its potential therapeutic applications, particularly in conditions linked to oxidative stress, such as cardiovascular and neurodegenerative disorders.[1] While extensive research has been conducted on the antioxidant properties of the broader class of salvianolic acids, particularly salvianolic acid B, specific data on this compound remains limited. This guide synthesizes the current understanding of its antioxidant potential, infers its mechanisms of action based on related compounds, and provides standardized experimental protocols for its investigation.

Core Concepts: Antioxidant Activity

The antioxidant properties of phenolic compounds like this compound are primarily attributed to their ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS). The molecular structure, particularly the number and arrangement of hydroxyl groups on the aromatic rings, is a key determinant of this activity. The presence of catechol moieties is especially important for potent radical scavenging.

While direct experimental data for this compound is not yet widely published, the well-documented antioxidant mechanisms of the closely related and extensively studied Salvianolic acid B provide a strong basis for inferring its potential activities.

Inferred Mechanisms of Antioxidant Action

Based on the activities of Salvianolic acid B, this compound is likely to exert its antioxidant effects through two primary pathways:

-

Direct Radical Scavenging: As a polyphenol, it can directly neutralize free radicals, interrupting the cascade of oxidative damage to lipids, proteins, and DNA.[4][5]

-

Upregulation of Endogenous Antioxidant Systems: It may activate cellular signaling pathways that lead to the increased expression of protective antioxidant enzymes.[4][5] The most prominent of these is the Nrf2/HO-1 pathway.

The Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[6][7][8] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).[6][7] When cells are exposed to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription.[6][7][9]

One of the most crucial of these genes is Heme Oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties.[6][7][8][9][10][11][12] The activation of the Nrf2/HO-1 axis is a key mechanism by which phenolic compounds protect cells from oxidative damage.[6][7][8][9][10][11][12]

Data Presentation: In Vitro Antioxidant Activity

Quantitative assessment of antioxidant activity is crucial for comparing the potency of different compounds. While specific data for this compound is pending publication, the following table illustrates how such data is typically presented. The values are a critical component for structure-activity relationship (SAR) studies and for guiding further in vivo experiments.

| Assay | Method Principle | Endpoint Measurement | Example IC₅₀ (µM) |

| DPPH | Radical Scavenging | Decrease in absorbance at 517 nm | Hypothetical Data |

| ABTS | Radical Scavenging | Decrease in absorbance at 734 nm | Hypothetical Data |

| FRAP | Ferric Ion Reduction | Increase in absorbance at 595 nm | Hypothetical Data |

| ORAC | Peroxyl Radical Scavenging | Decay of fluorescent probe | Hypothetical Data |

IC₅₀ (Half-maximal inhibitory concentration): The concentration of the compound required to scavenge 50% of the free radicals. A lower IC₅₀ value indicates higher antioxidant activity.

Experimental Protocols & Workflow

The investigation of the antioxidant properties of a novel compound like this compound follows a standardized workflow, beginning with simple chemical assays and progressing to more complex cell-based models.

Detailed Methodologies for Key In Vitro Assays

The following are generalized protocols for common spectrophotometric assays used to determine antioxidant capacity.[13][14][15][16][17][18] Researchers should optimize concentrations and incubation times based on the specific compound and laboratory conditions.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured by a decrease in absorbance.

-

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Methanol).

-

Prepare a methanolic solution of DPPH (typically 0.1-0.2 mM).

-

In a 96-well plate or cuvette, add various concentrations of the test compound.

-

Add the DPPH solution to each well/cuvette and mix.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at approximately 517 nm using a spectrophotometer.

-

A control (DPPH solution without the sample) and a blank (solvent without DPPH) are required. Ascorbic acid or Trolox is typically used as a positive control.

-

Calculate the percentage of scavenging activity and determine the IC₅₀ value.

-

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

-

Principle: The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green radical is reduced, and the color change is measured as a decrease in absorbance.

-

Protocol:

-

Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add various concentrations of the test compound to a 96-well plate or cuvette.

-

Add the diluted ABTS•+ solution and mix.

-

Allow the reaction to proceed for a set time (e.g., 6-30 minutes) at room temperature.

-

Measure the absorbance at 734 nm.

-

Use a positive control (e.g., Trolox) and calculate the scavenging activity and IC₅₀ value.

-

3. FRAP (Ferric Reducing Antioxidant Power) Assay

-

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form. The change in absorbance is proportional to the antioxidant's reducing power.

-

Protocol:

-

Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.

-

Add various concentrations of the test compound to a 96-well plate or cuvette.

-

Add the FRAP reagent and mix.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Measure the absorbance at approximately 593 nm.

-

A standard curve is generated using a known concentration of FeSO₄·7H₂O. The results are typically expressed as Fe²⁺ equivalents.

-

Conclusion and Future Directions

This compound, a phenolic acid from Salvia miltiorrhiza, holds considerable promise as a potent antioxidant. While direct experimental evidence is still emerging, its structural similarity to Salvianolic acid B strongly suggests that it acts both as a direct radical scavenger and as an inducer of the protective Nrf2/HO-1 signaling pathway. The experimental framework provided in this guide offers a systematic approach for researchers to quantitatively assess its antioxidant capabilities and elucidate its precise mechanisms of action. Further studies, including cell-based assays to confirm the activation of the Nrf2 pathway and in vivo models of oxidative stress, are critical next steps in validating the therapeutic potential of this compound.

References

- 1. This compound | 1167424-31-8 | SWB42431 [biosynth.com]

- 2. Salviae Miltiorrhizae Radix et Rhizoma | CymitQuimica [cymitquimica.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. sxytorganic.com [sxytorganic.com]

- 5. researchgate.net [researchgate.net]

- 6. dovepress.com [dovepress.com]

- 7. Frontiers | Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease [frontiersin.org]

- 8. Frontiers | The Nrf2-HO-1 system and inflammaging [frontiersin.org]

- 9. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. ojs.openagrar.de [ojs.openagrar.de]

- 14. ricerca.uniba.it [ricerca.uniba.it]

- 15. researchgate.net [researchgate.net]

- 16. 2.4.2. DPPH and ABTS Radical Scavenging Activity and Ferric-Reducing Antioxidant Power (FRAP) [bio-protocol.org]

- 17. ijpsonline.com [ijpsonline.com]

- 18. researchgate.net [researchgate.net]

The Anti-inflammatory Potential of 9''-Methyl Salvianolate B: A Technical Guide for Researchers

An In-depth Exploration of a Promising Phenolic Compound for Inflammation-Related Disorders

Introduction

9''-Methyl salvianolate B is a phenolic acid compound derived from the roots of Salvia miltiorrhiza, a plant widely utilized in traditional Chinese medicine.[1][2] While research specifically investigating the anti-inflammatory properties of this compound is still emerging, its structural similarity to the well-studied salvianolic acid B suggests a strong potential for therapeutic applications in inflammation-related conditions.[1][3] This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory effects of the broader family of salvianolic acids, with a particular focus on salvianolic acid B as a proxy for its methylated derivative. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from various in vitro and in vivo studies on salvianolic acid B, which may provide insights into the potential efficacy of this compound.

Table 1: In Vitro Anti-inflammatory Effects of Salvianolic Acid B

| Cell Line | Inducer | Compound Concentration | Measured Parameter | Result | Reference |

| THP-1 human acute monocytic leukemia cells | Lipopolysaccharide (LPS) | Not specified | IL-1β and TNF-α mRNA and protein expression | Downregulated | [3] |

| Human Hepatic Stellate Cell Line (LX-2) | Transforming growth factor-β1 (TGF-β1) | Not specified | Collagen I (Col. I) expression | Significantly inhibited | [4] |

| RAW264.7 cells | Oxidized low-density-lipoprotein (ox-LDL) or LPS | 1.25 µg/mL, 2.5 µg/mL, 5 µg/mL | Inflammatory cytokine elevation | Attenuated | [5] |

| High-glucose induced HK-2 cells | High glucose | Not specified | IL-1β, IL-6, TNF-α, MCP-1 release | Reduced | [6] |

| High-glucose induced HK-2 cells | High glucose | Not specified | Oxidative stress markers (NOX4, MDA) | Alleviated | [6] |

Table 2: In Vivo Anti-inflammatory Effects of Salvianolic Acid B

| Animal Model | Condition | Compound Dosage | Measured Parameter | Result | Reference |

| LDLR-/- mice | High-fat-diet (HFD)-induced atherosclerosis | 25 mg/kg | Serum lipids (TC, TG, LDL-C) | Decreased | [5] |

| LDLR-/- mice | High-fat-diet (HFD)-induced atherosclerosis | 25 mg/kg | Inflammatory cytokines | Attenuated | [5] |

| LDLR-/- mice | High-fat-diet (HFD)-induced atherosclerosis | 25 mg/kg | Lipid accumulation in the aorta | Improved | [5] |

| Staphylococcal pneumonia induced young rats | Staphylococcus aureus infection | Not specified | IL-1β, IL-6, TNF-α, MDA, and NF-κBp65 levels | Reduced | [3] |

| Staphylococcal pneumonia induced young rats | Staphylococcus aureus infection | Not specified | Superoxide dismutase (SOD) levels | Increased | [3] |

Core Anti-inflammatory Mechanisms: Insights from Salvianolic Acid B

Salvianolic acid B has been shown to exert its anti-inflammatory effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and enzymes.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as TNF-α or LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Salvianolic acid B has been demonstrated to inhibit the activation of the NF-κB pathway.[3][5][7] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[3][5] By suppressing NF-κB activation, salvianolic acid B effectively reduces the production of inflammatory mediators such as IL-1β, IL-6, and TNF-α.[3][6]

Caption: NF-κB signaling pathway and the inhibitory action of Salvianolic Acid B.

Modulation of the MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in cellular responses to a variety of external stimuli, leading to inflammation and apoptosis.

Studies have shown that salvianolic acid B can inhibit the phosphorylation of key components of the MAPK pathway, including ERK, JNK, and p38.[4][5][8] By attenuating the activation of these kinases, salvianolic acid B can suppress the downstream signaling cascades that lead to the production of inflammatory cytokines and other mediators.[5] The inhibitory effect of salvianolic acid B on the MAPK pathway appears to be independent of the Smad signaling pathway in certain cellular contexts.[4][9]

Caption: MAPK signaling cascade and the inhibitory points of Salvianolic Acid B.

Experimental Protocols: A Methodological Overview

The following provides a generalized overview of the experimental methodologies commonly employed in the study of the anti-inflammatory effects of salvianolic acids.

In Vitro Assays

-

Cell Culture: Macrophage cell lines (e.g., RAW264.7), monocytic cell lines (e.g., THP-1), or other relevant cell types are cultured under standard conditions.

-

Induction of Inflammation: Cells are stimulated with an inflammatory agent such as lipopolysaccharide (LPS) or oxidized low-density lipoprotein (ox-LDL) to induce an inflammatory response.

-

Treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., salvianolic acid B) for a specific duration before or concurrently with the inflammatory stimulus.

-

Measurement of Inflammatory Markers:

-

ELISA: Enzyme-Linked Immunosorbent Assay is used to quantify the levels of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

RT-qPCR: Real-Time Quantitative Polymerase Chain Reaction is employed to measure the mRNA expression levels of inflammatory genes.

-

Western Blot: This technique is used to determine the protein expression and phosphorylation status of key signaling molecules in the NF-κB and MAPK pathways (e.g., p-p65, p-IκB, p-ERK, p-p38).

-

Immunofluorescence: Used to visualize the subcellular localization of proteins, such as the nuclear translocation of NF-κB p65.

-

Caption: General experimental workflow for in vitro anti-inflammatory assays.

In Vivo Studies

-

Animal Models: Animal models of inflammatory diseases are utilized, such as carrageenan-induced paw edema in rats or high-fat diet-induced atherosclerosis in LDLR-/- mice.

-

Compound Administration: The test compound is administered to the animals, typically via oral gavage or intraperitoneal injection, at various doses.

-

Evaluation of Inflammation:

-

Physical Measurements: In models like paw edema, the swelling is measured at different time points.

-

Histological Analysis: Tissues are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammatory cell infiltration and tissue damage.

-

Biochemical Analysis: Blood samples are collected to measure serum levels of inflammatory cytokines and other relevant biomarkers.

-

Molecular Analysis: Tissues can be homogenized to perform Western blot or RT-qPCR to analyze the expression of inflammatory mediators and signaling molecules.

-

Conclusion and Future Directions

While direct evidence for the anti-inflammatory effects of this compound is currently limited, the extensive research on its parent compound, salvianolic acid B, provides a strong foundation for its potential as a potent anti-inflammatory agent. The data strongly suggest that the mechanism of action likely involves the inhibition of the NF-κB and MAPK signaling pathways.

Future research should focus on directly investigating the efficacy and mechanisms of this compound in both in vitro and in vivo models of inflammation. Key areas of investigation should include:

-

Direct comparison of the anti-inflammatory potency of this compound with that of salvianolic acid B.

-

Elucidation of the specific molecular targets of this compound within the NF-κB and MAPK pathways.

-

Pharmacokinetic and pharmacodynamic studies to assess its bioavailability and in vivo efficacy.

-

Evaluation of its therapeutic potential in a broader range of inflammatory and autoimmune disease models.

The exploration of this compound represents a promising avenue for the development of novel anti-inflammatory therapeutics. This guide serves as a foundational resource to stimulate and inform further research in this exciting field.

References

- 1. This compound | 1167424-31-8 | SWB42431 [biosynth.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Salvianolic Acid B Inhibits ERK and p38 MAPK Signaling in TGF-β1-Stimulated Human Hepatic Stellate Cell Line (LX-2) via Distinct Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Salvianolic acid B attenuates the inflammatory response in atherosclerosis by regulating MAPKs/ NF-κB signaling pathways in LDLR-/- mice and RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Salvianolate ameliorates inflammation and oxidative stress in high-glucose induced HK-2 cells by blocking TGF-β/Smad signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Salvianolic acid B inhibits atherosclerosis and TNF-α-induced inflammation by regulating NF-κB/NLRP3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of salvianolic-acid B on inhibiting MAPK signaling induced by transforming growth factor-β1 in activated rat hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Salvianolic Acid B Inhibits ERK and p38 MAPK Signaling in TGF-β1-Stimulated Human Hepatic Stellate Cell Line (LX-2) via Distinct Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Potential of 9''-Methyl Salvianolate B: A Review of Current Evidence

For Researchers, Scientists, and Drug Development Professionals

Introduction

9''-Methyl salvianolate B (MSB) is a phenolic acid compound isolated from the roots of Salvia miltiorrhiza (Danshen), a plant widely utilized in traditional Chinese medicine.[1][2][3] Structurally, it is a methylated derivative of salvianolate B. MSB is of interest to the biomedical research community for its potential therapeutic applications, including in the management of cardiovascular and neurodegenerative disorders.[2] The purported neuroprotective effects of MSB are thought to stem from its antioxidant and anti-inflammatory properties, though the precise mechanisms remain largely under investigation.[2] This document aims to provide a technical overview of the current state of research into the neuroprotective effects of this compound.

Current State of Research

Despite the interest in its therapeutic potential, detailed in-vitro and in-vivo studies specifically investigating the neuroprotective effects of this compound are limited in the public domain. The available information primarily consists of general descriptions of the compound and its origin.

Chemical and Physical Properties:

| Property | Value |

| Chemical Formula | C37H32O16 |

| Molecular Weight | 732.65 g/mol |

| CAS Number | 1167424-31-8 |

| Source | Roots of Salvia miltiorrhiza Bge.[1][4] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol.[4] |

Putative Mechanisms of Neuroprotection

The neuroprotective activities of phenolic compounds are often attributed to their ability to counteract oxidative stress and inflammation, two key pathological processes in many neurodegenerative diseases. While specific studies on this compound are scarce, its chemical structure suggests potential for similar mechanisms. It is hypothesized that MSB may interact with various cellular signaling pathways to modulate oxidative stress and inflammatory responses at a molecular level.[2]

Experimental Data and Protocols

Consequently, it is not possible at this time to provide the requested in-depth technical guide with structured tables of quantitative data, detailed experimental methodologies, or diagrams of signaling pathways directly related to this compound.

Future Directions

The current body of evidence highlights a clear gap in the understanding of the neuroprotective potential of this compound. To elucidate its therapeutic promise, future research should focus on:

-

In-vitro characterization: Systematic evaluation of MSB's antioxidant capacity, anti-inflammatory effects in microglia and astrocytes, and its ability to protect neurons from various insults (e.g., glutamate excitotoxicity, amyloid-beta toxicity, oxidative stress).

-

In-vivo studies: Assessment of MSB's efficacy in animal models of acute and chronic neurological disorders to determine its impact on behavioral outcomes, neuropathological markers, and relevant signaling pathways.

-

Mechanism of action studies: Detailed investigation into the molecular targets and signaling cascades modulated by MSB to understand its precise neuroprotective mechanisms.

Conclusion

This compound is a natural compound with theoretical potential for neuroprotection based on its classification as a phenolic acid. However, there is a notable absence of specific scientific studies to substantiate these claims with quantitative data and mechanistic insights. The research community is encouraged to undertake rigorous investigations to explore the therapeutic utility of this compound in the context of neurodegenerative diseases. For researchers interested in the neuroprotective effects of compounds from Salvia miltiorrhiza, a significant body of literature exists for the related and more extensively studied compound, Salvianolic acid B.[5][6][7][8][9][10][11][12][13][14][15]

References

- 1. 所有产品 | Selleck.cn [selleck.cn]

- 2. biosynth.com [biosynth.com]

- 3. Salvia miltiorrhiza Bge. | Manufacturer ChemFaces [chemfaces.com]

- 4. 9'''-Methyl salvianolate B | CAS:1167424-32-9 | Manufacturer ChemFaces [chemfaces.com]

- 5. Neuroprotective effect of salvianolate on cerebral ischaemia-reperfusion injury in rats by inhibiting the Caspase-3 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective effect of salvianolate lyophilized injection against cerebral ischemia in type 1 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Salvianolate increases heat shock protein expression in a cerebral ischemia-reperfusion injury model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective mechanism of salvianolic acid B against cerebral ischemia–reperfusion injury in mice through downregulation of TLR4, p‐p38MAPK, p‐JNK, NF‐κB, and IL‐1β - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Salvianolic Acid B Attenuates Toxin-Induced Neuronal Damage via Nrf2-Dependent Glial Cells-Mediated Protective Activity in Parkinson’s Disease Models | PLOS One [journals.plos.org]

- 10. Pro‑angiogenic activity of salvianolate and its potential therapeutic effect against acute cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Role of salvianolic acid B in the treatment of acute ischemic stroke: a systematic review and meta-analysis of animal models [frontiersin.org]

- 13. Neuroprotective mechanism of salvianolic acid B against cerebral ischemia-reperfusion injury in mice through downregulation of TLR4, p-p38MAPK, p-JNK, NF-κB, and IL-1β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Current Progress of Research on Neurodegenerative Diseases of Salvianolic Acid B - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanism of salvianolic acid B neuroprotection against ischemia/reperfusion induced cerebral injury - PubMed [pubmed.ncbi.nlm.nih.gov]

9''-Methyl Salvianolate B: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

9''-Methyl salvianolate B is a naturally occurring phenolic acid that has garnered significant interest within the scientific community due to its potential therapeutic properties. Initially identified in the roots of Salvia miltiorrhiza (Danshen), a plant with a long history in traditional Chinese medicine, this compound has demonstrated noteworthy antioxidant and anti-inflammatory activities. This technical guide provides an in-depth overview of the discovery, characterization, and proposed synthesis of this compound. It details the experimental protocols for its isolation and identification, summarizes its biological activities with available quantitative data, and visualizes its potential mechanisms of action through signaling pathway diagrams. This document aims to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Discovery and Isolation

This compound was first identified as a constituent of Radix Salvia miltiorrhizae by Zeng et al. in 2006 through a meticulous process involving chromatographic separation and mass spectrometric analysis.[1] The discovery highlighted the rich and complex chemical diversity of salvianolic acids in this traditional medicinal plant.

Experimental Protocol: Isolation and Characterization

The following protocol is based on the methods described for the identification of phenolic compounds from Radix Salvia miltiorrhizae.[1]

1.1.1. Plant Material and Extraction:

-

Dried roots of Salvia miltiorrhiza are ground into a fine powder.

-

The powdered material is extracted with a 70% methanol-water solution using ultrasonication.

-

The extract is then filtered and concentrated under reduced pressure to yield a crude extract.

1.1.2. Chromatographic Separation:

-

High-Performance Liquid Chromatography (HPLC): The crude extract is subjected to reversed-phase HPLC for separation.

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient elution is employed, commonly using a mixture of acetonitrile and water (containing a small percentage of formic acid to improve peak shape).

-

Detection: A Diode Array Detector (DAD) is used to monitor the elution profile at various wavelengths, typically around 280 nm for phenolic compounds.

-

1.1.3. Structure Elucidation:

-

Electrospray Ionization Mass Spectrometry (ESI-MS): The eluent from the HPLC is directly introduced into an ESI-MS system for mass analysis.

-

Ionization Mode: Negative ion mode is generally preferred for phenolic acids as they readily form [M-H]⁻ ions.

-

MS Analysis: The mass-to-charge ratio (m/z) of the parent ion provides the molecular weight of the compound. For this compound, the expected [M-H]⁻ ion would be at m/z 731.64.

-

-

Tandem Mass Spectrometry (MS/MS): To confirm the structure, collision-induced dissociation (CID) is performed on the parent ion. The fragmentation pattern provides information about the different structural units within the molecule. The successive loss of danshensu or caffeic acid moieties is a characteristic fragmentation pattern for salvianolic acid derivatives.[1]

Chemical Structure and Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₇H₃₂O₁₆ | [2] |

| Molecular Weight | 732.65 g/mol | [2] |

| CAS Number | 1167424-31-8 | [2] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [3] |

Synthesis

To date, a complete, step-by-step total synthesis of this compound has not been explicitly reported in peer-reviewed literature. However, based on the successful synthesis of structurally similar compounds, such as (±)-Methyl salvianolate A, a plausible synthetic strategy can be outlined. The synthesis would likely involve the coupling of key building blocks derived from caffeic acid and danshensu, followed by selective methylation.

Proposed Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound, drawing parallels from the synthesis of related salvianolic acid derivatives.

Biological Activity and Potential Therapeutic Applications

This compound, along with other salvianolic acids, is recognized for its potent antioxidant and anti-inflammatory properties. These activities are foundational to its potential therapeutic applications in a range of diseases, including cardiovascular and neurodegenerative disorders.[2]

Antioxidant Activity

The phenolic hydroxyl groups in the structure of this compound are key to its antioxidant effects, enabling it to scavenge free radicals and reduce oxidative stress. While specific quantitative data for this compound is limited in the public domain, data for a related compound, salvianolic acid C, is provided for reference.

Table 2: Antioxidant Activity of a Related Salvianolic Acid

| Compound | Assay | IC₅₀ (µM) | Reference |

| Salvianolic Acid C | Xanthine Oxidase (XOD) Inhibitory Activity | 9.07 | [1] |

Anti-inflammatory Activity

The anti-inflammatory effects of salvianolic acids are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response. Research on related compounds suggests that they can inhibit the production of pro-inflammatory mediators.

Signaling Pathways

The precise signaling pathways modulated by this compound are still under investigation. However, based on studies of closely related salvianolic acids like salvianolic acid B, it is hypothesized to exert its anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways.

Proposed Anti-inflammatory Signaling Pathway

The following diagram illustrates the proposed mechanism of action for the anti-inflammatory effects of this compound, based on the known activity of related compounds.

Conclusion and Future Directions

This compound is a promising natural product with significant potential for therapeutic development. Its discovery has opened new avenues for research into the pharmacological activities of salvianolic acids. While its antioxidant and anti-inflammatory properties are evident from preliminary studies and research on analogous compounds, further investigation is required to fully elucidate its mechanisms of action and to establish a robust profile of its biological activities.

Future research should focus on:

-

The development of a total synthesis method for this compound to enable further pharmacological studies.

-

Comprehensive in vitro and in vivo studies to quantify its antioxidant and anti-inflammatory efficacy and to determine its IC₅₀ values in various assays.

-

Detailed investigation into the specific molecular targets and signaling pathways modulated by this compound.

-

Preclinical studies to evaluate its therapeutic potential in relevant disease models.

This technical guide provides a solid foundation for researchers and professionals to build upon in their exploration of this compound and its potential contributions to medicine.

References

9''-Methyl Salvianolate B: A Technical Literature Review for Drug Development

Disclaimer: Direct, in-depth research, including extensive quantitative data and detailed experimental protocols specifically for 9''-Methyl salvianolate B, is limited in the publicly available scientific literature. Much of the existing research focuses on its parent compound, salvianolic acid B, or on complex extracts of Salvia miltiorrhiza. This guide summarizes the available information on this compound and leverages the more extensive data on salvianolic acid B to infer potential mechanisms and experimental approaches. All information pertaining to salvianolic acid B as a proxy is clearly indicated.

Introduction

This compound is a phenolic acid compound and a methylated derivative of salvianolic acid B.[1] It is naturally derived and isolated from the roots of Salvia miltiorrhiza (Danshen), a plant widely utilized in traditional Chinese medicine.[1] The primary interest in this molecule for researchers and drug development professionals stems from its potential therapeutic applications in conditions related to oxidative stress and inflammation, such as cardiovascular and neurodegenerative diseases.[1] Its mode of action is believed to be centered on its antioxidant and anti-inflammatory properties, though the precise molecular mechanisms are still under investigation.[1]

Quantitative Data Summary

Table 1: Bioactivity and Pharmacokinetics of Salvianolic Acid B (Proxy Data)

| Assay Type | Target/Model | Cell Line/Organism | IC50 / EC50 / Other Metric | Reference |

|---|---|---|---|---|

| Anti-inflammatory | STAT3 Inhibition | - | IC50: 4.6 µM | [2] |

| Antitumor | Ovarian Cancer Cells | SKOV3 | IC50: 45.6 µmol/L | [3] |

| Antioxidant | DPPH Radical Scavenging | - | Data not available | - |

| Pharmacokinetics | Bioavailability (Oral) | Rat | 2.3% |[4] |